3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one
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Overview
Description
3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one is a heterocyclic compound that belongs to the class of pyrazoloazepines. This compound is characterized by its unique fused ring structure, which includes both a pyrazole and an azepine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional fused rings, offering different biological activities.
Uniqueness
3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows it to be tailored for various applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one |
InChI |
InChI=1S/C7H11N3O/c11-7-5-1-3-8-4-2-6(5)9-10-7/h5,8H,1-4H2,(H,10,11) |
InChI Key |
BVTGDDGBPNDKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=NNC(=O)C21 |
Origin of Product |
United States |
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